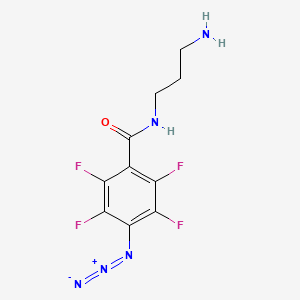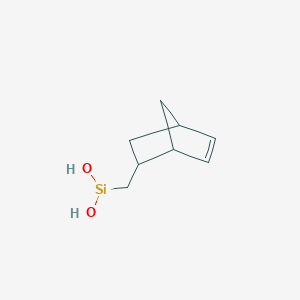![molecular formula C14H14O B12568307 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- CAS No. 279685-67-5](/img/structure/B12568307.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[221]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- is a complex organic compound known for its unique bicyclic structure This compound is part of the norbornene family, characterized by a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction is often catalyzed by transition metals to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound from by-products.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3)
Major Products Formed
Oxidation: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-phenyl-, (1R,2R,3R,4S)-
Reduction: Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-phenyl-, (1R,2R,3R,4S)-
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Bicyclo[2.2.1]hept-5-ene-2-methanol:
Uniqueness
The presence of both a phenyl group and an aldehyde group in Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- makes it unique among its analogs. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
特性
CAS番号 |
279685-67-5 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC名 |
(1R,2R,3R,4S)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O/c15-9-13-11-6-7-12(8-11)14(13)10-4-2-1-3-5-10/h1-7,9,11-14H,8H2/t11-,12+,13+,14+/m0/s1 |
InChIキー |
MZTKSBCQWRXZLQ-REWJHTLYSA-N |
異性体SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C=O)C3=CC=CC=C3 |
正規SMILES |
C1C2C=CC1C(C2C=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
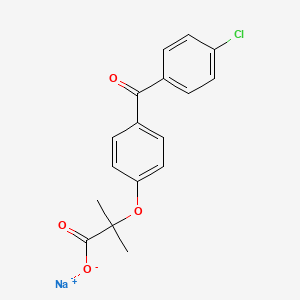
![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)

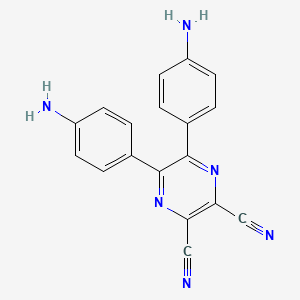
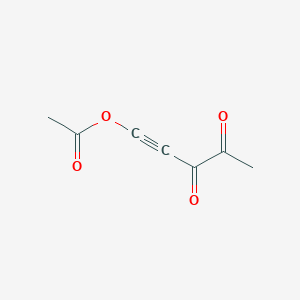
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
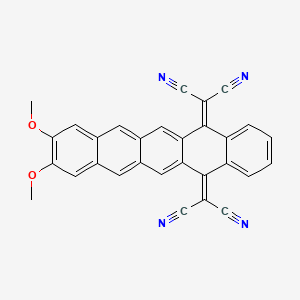
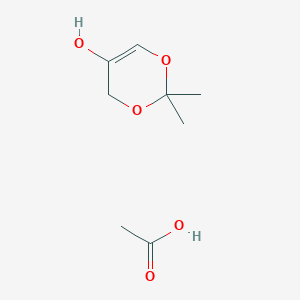
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
